molecular formula C17H16F3N3O3 B258276 N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide

N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide

货号 B258276
分子量: 367.32 g/mol
InChI 键: DVWBVQYADUOAMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide, also known as BTIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTIA is a derivative of indazole and has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.

作用机制

The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide involves the inhibition of various enzymes and signaling pathways. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide also inhibits the activity of NF-κB by preventing its translocation to the nucleus and inhibiting the expression of target genes involved in inflammation and immune responses. Additionally, N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, and phosphodiesterase-4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide inhibits the production of inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of various signaling pathways involved in cell survival and proliferation. In vivo studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide exhibits anti-inflammatory and anti-cancer effects in animal models of inflammation and cancer.

实验室实验的优点和局限性

N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has several advantages for lab experiments. It exhibits high purity and stability, making it suitable for biochemical and pharmacological studies. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide is also readily available and can be synthesized using a simple one-pot reaction method. However, one limitation of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide is that it exhibits low solubility in aqueous solutions, which may limit its use in certain experiments.

未来方向

N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has shown promising pharmacological properties and has the potential to be developed into a therapeutic agent for the treatment of inflammatory and cancerous diseases. Future research should focus on elucidating the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide. Additionally, studies should be conducted to evaluate the safety and efficacy of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide in animal models and human clinical trials. Furthermore, N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide can be modified to improve its solubility and pharmacokinetic properties, which may increase its therapeutic potential.

合成方法

N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide can be synthesized using a simple one-pot reaction method. The starting materials required for the synthesis are 5-hydroxymethyl-benzo[d][1,3]dioxole, 3-trifluoromethyl-4,5,6,7-tetrahydro-indazole-1-carboxylic acid, and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst and N,N-dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography to obtain N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide in high yield and purity.

科学研究应用

N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide exhibits anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.

属性

产品名称

N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide

分子式

C17H16F3N3O3

分子量

367.32 g/mol

IUPAC 名称

N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)16-11-3-1-2-4-12(11)23(22-16)8-15(24)21-10-5-6-13-14(7-10)26-9-25-13/h5-7H,1-4,8-9H2,(H,21,24)

InChI 键

DVWBVQYADUOAMP-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F

规范 SMILES

C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。